2',5'-Difluoro-4'-nitrophenacyl bromide
Overview
Description
2’,5’-Difluoro-4’-nitrophenacyl bromide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenacyl bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-4’-nitrophenacyl bromide typically involves the bromination of 2’,5’-Difluoro-4’-nitrophenacyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of 2’,5’-Difluoro-4’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Difluoro-4’-nitrophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2’,5’-Difluoro-4’-aminophenacyl bromide.
Oxidation: Formation of 2’,5’-Difluoro-4’-nitrobenzoic acid or corresponding ketones.
Scientific Research Applications
2’,5’-Difluoro-4’-nitrophenacyl bromide has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-4’-nitrophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (fluorine and nitro) enhances the electrophilic nature of the phenacyl bromide, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological assays.
Comparison with Similar Compounds
Similar Compounds
- **2’,5’-Difluoro-4’-nit
Properties
IUPAC Name |
2-bromo-1-(2,5-difluoro-4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZLOZBBIHMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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